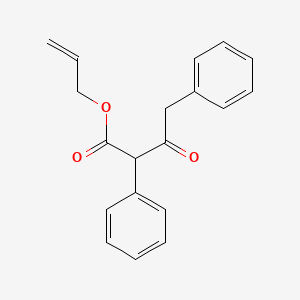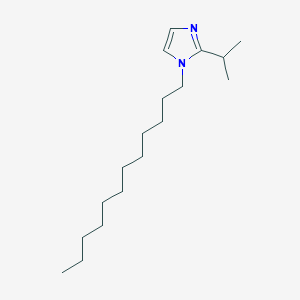
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- is a substituted imidazole compound characterized by a long dodecyl chain and an isopropyl group attached to the imidazole ring. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Applications De Recherche Scientifique
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Industry: It is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and disrupt their normal function, leading to antimicrobial or anticancer effects. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially causing membrane disruption and cell death .
Comparaison Avec Des Composés Similaires
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Imidazole, 1-dodecyl-: Lacks the isopropyl group, making it less sterically hindered and potentially less effective in certain applications.
1H-Imidazole, 1-methyl-: A smaller compound with different physicochemical properties and applications.
1H-Imidazole, 1,2-dimethyl-: Contains two methyl groups, which can influence its reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
5709-26-2 |
|---|---|
Formule moléculaire |
C18H34N2 |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
1-dodecyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C18H34N2/c1-4-5-6-7-8-9-10-11-12-13-15-20-16-14-19-18(20)17(2)3/h14,16-17H,4-13,15H2,1-3H3 |
Clé InChI |
OXVFFRNIUMEJNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C=CN=C1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


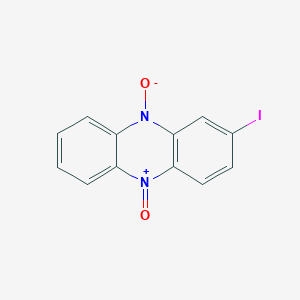
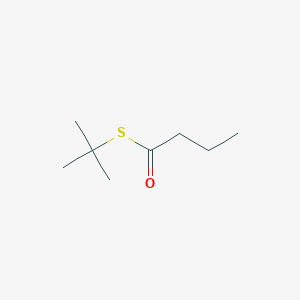
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
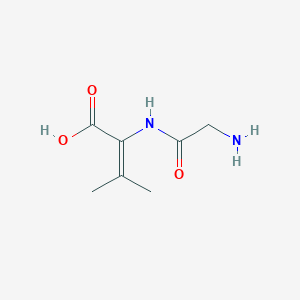
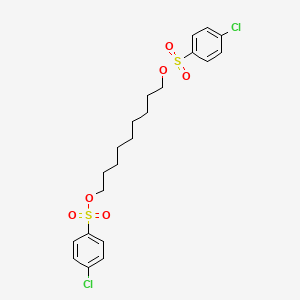
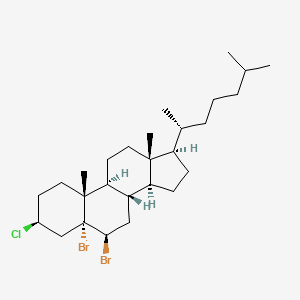
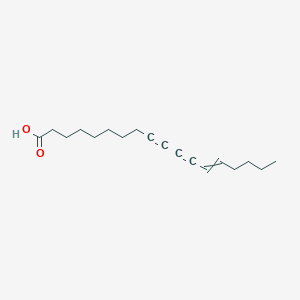
![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
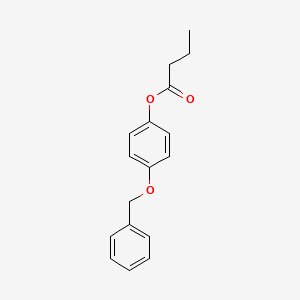
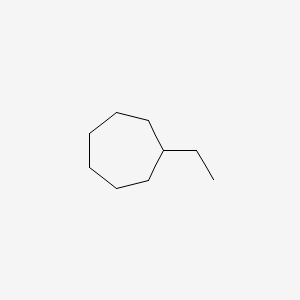
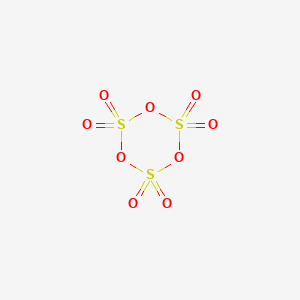
![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)
